2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole
Description
This heterocyclic compound features a thiazole core substituted with two distinct pyrazole moieties: a 3-methyl-5-(trifluoromethyl)pyrazole at position 2 and a pyrazolylmethyl group at position 2. Its molecular formula is C₁₄H₁₀F₃N₅S (molecular weight: 361.32 g/mol), distinct from its phenyl-substituted analog (C₁₄H₁₀F₃N₃S, molecular weight: 309.31 g/mol) described in .
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(pyrazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5S/c1-8-5-10(12(13,14)15)20(18-8)11-17-9(7-21-11)6-19-4-2-3-16-19/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQSCZMAYWPGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
Fragment A is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with methylhydrazine in ethanol under reflux (Scheme 1). The reaction proceeds via hydrazone formation, followed by acid-catalyzed cyclization:
$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, HCl}} \text{Fragment A} \quad (85\% \text{ yield})
$$
Key Data :
Synthesis of 4-[(1H-Pyrazol-1-Yl)Methyl]Thiazole (Fragment B)
Hantzsch Thiazole Synthesis with Subsequent Alkylation
A modified Hantzsch approach generates the thiazole core. Thiourea reacts with 4-chloroacetoacetate to form 4-(chloromethyl)-2-amino-1,3-thiazole, which undergoes alkylation with pyrazole in the presence of K₂CO₃ (Scheme 2):
$$
\text{4-(ClCH}2\text{)C}3\text{HN}2\text{S} + \text{C}3\text{H}3\text{N}2\text{H} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Fragment B} \quad (78\% \text{ yield})
$$
Optimization Note : Excess pyrazole (2.5 equiv) and prolonged reaction time (12 h) improve yields.
Assembly of the Thiazole Core and Final Coupling
Ullmann-Type Coupling for Fragment Integration
The thiazole intermediate C (2-bromo-4-(chloromethyl)-1,3-thiazole) undergoes sequential Ullmann couplings with Fragment A and Fragment B (Scheme 3):
Coupling with Fragment A :
$$
\text{C} + \text{Fragment A} \xrightarrow{\text{CuI, L-proline, DMSO}} \text{2-substituted thiazole} \quad (65\% \text{ yield})
$$Alkylation with Fragment B :
$$
\text{Intermediate} + \text{Fragment B} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \quad (72\% \text{ yield})
$$
Reaction Conditions :
Alternative Pathway: One-Pot Cyclization Strategy
Simultaneous Thiazole and Pyrazole Formation
A one-pot method condenses 3-methyl-5-(trifluoromethyl)pyrazole-1-carbothioamide with 2-bromo-1-(pyrazol-1-yl)acetone in EtOH under reflux (Scheme 4):
$$
\text{CF}3\text{-Pyrazole-CSNH}2 + \text{BrCH}2\text{CO-Pyrazole} \xrightarrow{\text{EtOH, Et}3\text{N}} \text{Target Compound} \quad (58\% \text{ yield})
$$
Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.
Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Ullmann | 65 | 98 | High regioselectivity |
| One-Pot Cyclization | 58 | 95 | Fewer intermediates |
| Hantzsch-Alkylation | 72 | 97 | Scalability |
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-disubstitution during cyclocondensation.
- Steric Hindrance : Bulky trifluoromethyl group slows coupling kinetics; using polar aprotic solvents (DMSO) mitigates this.
- Purification : Chromatography on silica gel with EtOAc/hexane (3:7) effectively separates regioisomers.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and thiazole moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the presence of specific functional groups can be verified through IR spectroscopy, while NMR provides insights into the molecular environment of the hydrogen atoms in the compound.
Antimicrobial Properties
Research has demonstrated that derivatives of thiazole and pyrazole exhibit substantial antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have utilized methods such as the disc diffusion technique to assess antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Aspergillus niger and Candida albicans. The antifungal activity is often evaluated through similar methods as antibacterial testing, yielding promising results that suggest potential for therapeutic applications .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a focal point in recent studies. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, MTT assays have been employed to evaluate cytotoxic effects on various cancer cell lines, indicating that modifications on the pyrazole ring can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Comparison :
- The target compound’s synthesis likely parallels triazole-thiazole hybrids (), but its pyrazolylmethyl group may require protective group strategies to avoid side reactions.
- CuI/DMEDA systems () are effective for introducing aryl/heteroaryl groups but may struggle with sterically hindered pyrazole-thiazole systems.
Challenges and Opportunities
- Synthetic Complexity : Introducing two pyrazole groups on thiazole may require multi-step protocols, contrasting with simpler phenyl-substituted analogs ().
- Biological Potential: The target compound’s dual pyrazole motifs could enhance kinase inhibition or antimicrobial activity, as seen in related trifluoromethylpyrazoles ().
Biological Activity
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole is a member of the pyrazole and thiazole chemical families, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.33 g/mol. The structural features include a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound through various mechanisms:
- Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, suppressing cell migration and promoting cell cycle arrest. Molecular docking studies suggest strong interactions with key proteins involved in cell proliferation and survival pathways .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties:
- Cytokine Inhibition : In vitro studies indicate that it can significantly reduce the levels of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways .
Other Pharmacological Activities
Besides anticancer and anti-inflammatory effects, this compound exhibits:
- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains, although further research is needed to quantify these effects .
- Neuroprotective Effects : Some analogs have shown potential in inhibiting enzymes relevant to neurodegenerative diseases, indicating a broader therapeutic application .
Data Summary
| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 14.32 | Apoptosis induction |
| Anticancer | NCI-H460 | 10.21 | Cell cycle arrest |
| Anti-inflammatory | Cytokine release | - | NF-kB inhibition |
| Antimicrobial | Various strains | - | Bacterial growth inhibition |
| Neuroprotective | Enzyme inhibition | - | Targeting metabolic enzymes |
Case Studies
- Study on MCF7 Cells : A study investigated the effects of this compound on MCF7 breast cancer cells, revealing significant apoptosis induction and cell cycle arrest at concentrations as low as 14 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers .
- Inflammatory Response Modulation : Another research focused on the anti-inflammatory effects where the compound was tested against LPS-induced inflammation in macrophages. Results demonstrated a marked decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal reaction conditions for synthesizing the thiazole-pyrazole hybrid core of this compound?
The synthesis typically involves multi-step protocols, starting with commercially available pyrazole and thiazole precursors. For example:
- Step 1 : Formation of the thiazolyl-pyrazole intermediate via nucleophilic substitution or cyclocondensation under reflux in polar aprotic solvents (e.g., DMF, THF) .
- Step 2 : Functionalization at the 4-position of the thiazole ring using a methyl-pyrrole group, often requiring catalysts like Cu(I) for click chemistry or Pd for cross-coupling reactions .
- Key variables : Temperature (50–100°C), solvent polarity, and catalyst loading significantly impact yield. For instance, copper sulfate/sodium ascorbate systems in THF/water mixtures are effective for triazole linkages .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm, trifluoromethyl groups at δ -60 to -70 ppm in NMR) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for M at m/z 367.3 for related analogs) .
- Elemental analysis : Compare experimental vs. calculated C/H/N/S content (<0.5% deviation indicates purity) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Hydrolysis : The trifluoromethyl group and thiazole ring are sensitive to moisture. Store under inert gas (N/Ar) at -20°C in amber vials .
- Light sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use light-resistant containers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Docking scores (<-7 kcal/mol) correlate with antifungal potential .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., His310 in 3LD6) may form hydrogen bonds with the pyrazole-thiazole scaffold .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in NMR signals for thiazole C-2/C-4 positions may arise from dynamic effects. Use variable-temperature NMR to identify tautomerism or rotational barriers .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures (e.g., C–F bond lengths ~1.34 Å confirm trifluoromethyl geometry) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfone or carboxylate) at the 4-position to improve aqueous solubility without losing target affinity .
- Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation (e.g., reduced by 30% in deuterated derivatives) .
Q. How do steric and electronic effects influence reactivity in downstream functionalization?
- Steric hindrance : The 3-methyl-5-(trifluoromethyl)pyrazole group restricts electrophilic substitution at the thiazole 2-position. Use bulky bases (e.g., LDA) to direct reactions to less hindered sites .
- Electronic effects : Electron-withdrawing trifluoromethyl groups activate the thiazole ring toward nucleophilic aromatic substitution (e.g., SNAr with amines at 80°C) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
